N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide
Description
N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide (CAS: 1181868-37-0) is a synthetic acetamide derivative with a molecular formula of C₉H₁₉ClN₂O₂ (as its hydrochloride salt) and a molecular weight of 222.71 g/mol . The compound features a hydroxycyclohexyl group attached to the acetamide backbone and a methylamino substituent on the α-carbon. This structure confers unique physicochemical properties, such as enhanced solubility in its hydrochloride form, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-6-9(13)11-7-2-4-8(12)5-3-7/h7-8,10,12H,2-6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRLPKVILJXVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide typically involves the reaction of 4-hydroxycyclohexanone with methylamine and acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. The purity of the final product is typically ensured through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include 4-oxocyclohexyl-2-(methylamino)acetamide or 4-carboxycyclohexyl-2-(methylamino)acetamide.
Reduction: The major product is 4-hydroxycyclohexyl-2-(methylamino)ethanamine.
Substitution: Products depend on the substituent introduced, such as 4-chlorocyclohexyl-2-(methylamino)acetamide.
Scientific Research Applications
N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group allows for hydrogen bonding with biological molecules, while the acetamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
trans-N-(4-Hydroxycyclohexyl)acetamide
- Structure: Lacks the methylamino group on the acetamide chain.
- Key Data :
- Higher metabolic stability compared to BM 12.1307 but lower complexity than the target compound .
N-(4-((2-Hydroxycyclohexyl)oxy)phenyl)acetamide (CAS: 153088-05-2)
- Structure: Contains a phenyl ether linkage to the cyclohexanol group instead of a direct acetamide attachment.
- Key Data :
- Comparison: Enhanced aromaticity from the phenyl ring could increase binding affinity to hydrophobic receptors (e.g., estrogen receptors). Lower solubility due to the non-ionizable ether group versus the hydrochloride salt form of the target compound .
N-(4-Hydroxyphenyl)acetamide
- Structure: Simplest analog with a phenolic hydroxyl group.
- Key Data: Common intermediate in synthesizing heterocycles like 2,5-piperazinediones . Acidic phenolic hydroxyl (pKa ~10) versus the aliphatic hydroxyl (pKa ~16) in the target compound.
- Comparison: Higher solubility in basic environments due to phenol ionization. Limited metabolic complexity; primarily excreted unchanged or as glucuronide conjugates .
Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide)
2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6)
- Structure: Features a cyano group and methylamino-carbamoyl substitution.
- Key Data: Molecular formula: C₅H₇N₃O₂ . The cyano group introduces strong electron-withdrawing effects, altering reactivity.
- Comparison: Potential for nucleophilic attack at the cyano group, unlike the target compound’s stable hydroxyl group. Limited toxicological data available, suggesting caution in therapeutic applications .
Biological Activity
N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide, also known as this compound hydrochloride, is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound features a cyclohexyl ring with a hydroxyl group, a methylamino group, and an acetamide moiety. This unique structure contributes to its diverse biological activities.
Table 1: Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₅N₃O |
| Molecular Weight | 169.23 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified in available literature |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in pain and inflammation pathways. It is hypothesized that the compound may modulate the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators.
Potential Therapeutic Effects
Research indicates that this compound may possess:
- Analgesic Properties : Potentially effective in reducing pain through modulation of pain signaling pathways.
- Anti-inflammatory Effects : May inhibit inflammatory responses by affecting cytokine production and immune cell activity.
Case Studies
- Analgesic Activity Assessment : A study evaluated the analgesic effects of the compound using animal models. Results indicated significant pain relief compared to control groups, suggesting its potential as a therapeutic agent for pain management.
- Anti-inflammatory Evaluation : In vitro studies demonstrated that this compound reduced the secretion of pro-inflammatory cytokines from activated macrophages, supporting its role in inflammation modulation.
Table 2: Summary of Biological Activities
| Activity Type | Observation | Reference |
|---|---|---|
| Analgesic | Significant pain relief in animal models | |
| Anti-inflammatory | Reduced cytokine secretion in vitro |
Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance, derivatives with modifications on the cyclohexyl ring or amine groups have shown varied potency against inflammatory conditions .
Comparative Analysis with Similar Compounds
This compound is compared with other amide-based compounds:
Table 3: Comparison with Similar Compounds
| Compound | Biological Activity | Reference |
|---|---|---|
| N-(4-hydroxycyclohexyl)acetamide | Moderate anti-inflammatory effects | |
| N-(4-hydroxycyclohexyl)-2-methylaminoethanamine | Low analgesic activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
